C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine
Beschreibung
C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methylamine group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Eigenschaften
Molekularformel |
C17H18N2 |
|---|---|
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methanamine |
InChI |
InChI=1S/C17H18N2/c1-11-8-14(10-18)17-15(9-11)12(2)16(19-17)13-6-4-3-5-7-13/h3-9,19H,10,18H2,1-2H3 |
InChI-Schlüssel |
OIINLGJKMKEXOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C3=CC=CC=C3)C)CN |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of Substituents: The 3,5-dimethyl and 2-phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.
Attachment of the Methylamine Group: The final step involves the introduction of the methylamine group to the indole core. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening, and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide variety of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine involves its interaction with specific molecular targets and pathways. The methylamine group can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-imidazole-5-carboxamide
- N-[(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)methyl]-4-(1H-1,2,4-triazol-1-yl)butanamide
C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine: This compound is unique due to its specific substitution pattern and the presence of the methylamine group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methylamine group, in particular, can significantly influence its reactivity and interactions with biological targets.
Biologische Aktivität
C-(3,5-Dimethyl-2-phenyl-1H-indol-7-yl)-methylamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including data tables, relevant case studies, and research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1171934-81-8 |
| Molecular Formula | C17H18N2 |
| Molecular Weight | 250.34 g/mol |
Antimicrobial Activity
Research has shown that indole derivatives exhibit significant antimicrobial properties. This compound's structure suggests potential activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antibacterial Activity
In a study assessing the antibacterial properties of indole derivatives, compounds similar to this compound were tested against MRSA. The results indicated that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA, suggesting that structural modifications can enhance antibacterial efficacy .
Anticancer Activity
Indole derivatives have also been investigated for their anticancer properties. A study highlighted the antiproliferative effects of various indole compounds on human cancer cell lines.
Research Findings on Anticancer Activity
The compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung cancer) | 12.5 |
| This compound | HeLa (cervical cancer) | 15.0 |
These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its molecular structure. The presence of specific substituents on the indole ring influences its interaction with biological targets.
Key SAR Insights
- Substituent Effects : The introduction of methyl groups at the 3 and 5 positions enhances lipophilicity and potentially improves membrane permeability.
- Phenyl Group Influence : The phenyl substituent at position 2 may contribute to increased binding affinity to target proteins involved in bacterial resistance mechanisms.
Q & A
Q. Table 1: Optimized Synthetic Conditions
| Parameter | Value/Range | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | |
| Solvent | DMF/Toluene (3:1) | |
| Temperature | 80–100°C | |
| Reaction Time | 12–24 hours |
Q. Table 2: Stability Testing Outcomes
| Condition | Half-Life (Days) | Byproducts Identified |
|---|---|---|
| pH 7.4, 25°C | 30 | None |
| pH 9.0, 40°C | 7 | Oxidized indole |
| 1.0 M NaCl, 37°C | 15 | Hydrolyzed amine |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
